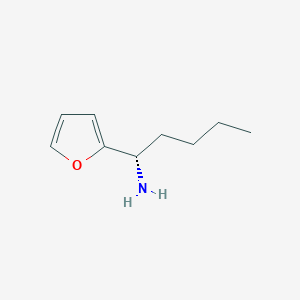

(1S)-1-(2-Furyl)pentylamine

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(1S)-1-(furan-2-yl)pentan-1-amine |

InChI |

InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m0/s1 |

InChI Key |

YCNWYDMJAQDTRK-QMMMGPOBSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=CO1)N |

Canonical SMILES |

CCCCC(C1=CC=CO1)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(2-Furyl)pentylamine is an organic compound characterized by a furan ring attached to a pentylamine chain. Its molecular formula is CHNO, with a molecular weight of 153.22 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and therapeutic applications.

Molecular Structure

- Molecular Formula : CHNO

- Molecular Weight : 153.22 g/mol

- IUPAC Name : 1-(furan-2-yl)pentan-1-amine

- Canonical SMILES : CCCCC(C1=CC=CO1)N

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-(furan-2-yl)pentan-1-amine |

| InChI Key | YCNWYDMJAQDTRK-UHFFFAOYSA-N |

The biological activity of (1S)-1-(2-Furyl)pentylamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan ring enhances its reactivity and binding properties, allowing it to influence various biochemical pathways and cellular processes.

Research Findings

Research has indicated that (1S)-1-(2-Furyl)pentylamine exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Potential : Some studies indicate that it may have neuroprotective properties, possibly influencing pathways related to neurodegenerative disorders.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of (1S)-1-(2-Furyl)pentylamine against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Neuroprotection : In vitro experiments showed that (1S)-1-(2-Furyl)pentylamine could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential application in neurodegenerative diseases.

- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to reduce pro-inflammatory cytokine levels in cell cultures, suggesting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1S)-1-(2-Furyl)pentylamine, a comparison with similar compounds is essential:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1-Pentanamine | Straight-chain amine | Basic amine properties |

| Furfurylamine | Furan-containing amine | Antioxidant properties |

| (1S)-1-(2-Furyl)pentylamine | Furan + Pentylamine | Antimicrobial, anti-inflammatory |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Furan-Containing Amines

Furan derivatives are notable for their electron-rich aromatic systems, which enhance interactions with biological targets. For example:

- Compound 13h (from ): This N-substituted tetrahydroisoquinoline derivative incorporates a 2-furylacryloyl group. Unlike (1S)-1-(2-Furyl)pentylamine, it features a tetrazole ring and cyclopentylmethyl-oxazole moiety, which significantly increase its molecular weight (m/z 499–523) and likely enhance binding affinity to enzymes like cyclooxygenase-2. However, its synthetic yield (48% over two steps) is moderate compared to simpler furyl-amines, suggesting higher complexity .

| Parameter | (1S)-1-(2-Furyl)pentylamine | Compound 13h |

|---|---|---|

| Molecular Formula | Not Reported | C₃₀H₃₀N₆O₄S |

| Key Functional Groups | Furan, primary amine | Furan, tetrazole, oxazole |

| Synthetic Yield | Not Reported | 48% (2 steps) |

| Biological Target | Hypothesized: CNS receptors | Confirmed: COX-2 inhibition |

Sulfonamide-Based Amines

highlights sulfonamide derivatives, such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide . These compounds exhibit broader heterocyclic diversity (pyridine, sulfamoyl) and higher molecular weights (e.g., 493.53 g/mol) compared to (1S)-1-(2-Furyl)pentylamine. Their bioactivity often targets kinases or antimicrobial pathways, differing from the furyl-amine’s speculated CNS activity .

| Parameter | (1S)-1-(2-Furyl)pentylamine | Sulfonamide-Pyridine Derivative |

|---|---|---|

| Molecular Weight | Not Reported | 493.53 g/mol |

| Elemental Composition | Not Reported | C₅₈H₄₁N₅O₅S |

| Reported Activity | Limited data | Antimicrobial, kinase inhibition |

Pharmacokinetic and Thermodynamic Comparisons

Available data for furan-containing amines suggest:

- Lipophilicity : The furan ring in (1S)-1-(2-Furyl)pentylamine may confer moderate logP values (~2–3), enhancing blood-brain barrier permeability compared to bulkier analogs like Compound 13h (predicted logP >4) .

- Metabolic Stability : Primary amines are prone to oxidative deamination, whereas sulfonamide derivatives () exhibit prolonged half-lives due to sulfamoyl group stability .

Q & A

Q. What are the optimal enantioselective synthesis strategies for (1S)-1-(2-Furyl)pentylamine, and how can racemization be minimized?

Q. How can spectroscopic techniques (NMR, IR) distinguish (1S)-1-(2-Furyl)pentylamine from its stereoisomers?

Methodological Answer:

- ¹H NMR : The furyl proton (δ 6.1–7.4 ppm) and pentylamine backbone (δ 1.2–3.0 ppm) show distinct splitting patterns. The stereochemistry at C1 influences coupling constants (e.g., J values for adjacent protons).

- IR : A sharp N-H stretch (~3350 cm⁻¹) and furyl C-O-C absorption (~1250 cm⁻¹) confirm functional groups. Chiral HPLC with a cellulose-based column can resolve enantiomers .

Q. What safety protocols are critical when handling (1S)-1-(2-Furyl)pentylamine in the lab?

Methodological Answer:

- Use PPE (gloves, goggles) due to its irritant properties (skin/eye contact risks).

- Store in airtight containers away from oxidizing agents.

- Refer to SDS guidelines (e.g., 98% purity, CAS 617-89-0) for spill management (neutralize with dilute acetic acid) and disposal .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in the synthesis of furyl-containing amines be systematically resolved?

Q. What pharmacological applications are emerging for furyl-substituted amines, and how can their bioactivity be assessed?

Methodological Answer: Furyl groups enhance binding to heterocyclic targets (e.g., kinase inhibitors). For bioactivity screening:

- Conduct molecular docking with furyl interactions in hydrophobic pockets.

- Use in vitro assays (e.g., cytotoxicity on cancer cell lines) for derivatives like 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-dihydropyrazolyl]quinolinone .

Q. How does the stability of (1S)-1-(2-Furyl)pentylamine vary under acidic vs. basic conditions, and what degradation products form?

Methodological Answer:

- Acidic Conditions : Protonation of the amine group leads to salt formation (stable below pH 4).

- Basic Conditions : Base-induced elimination may form furyl-alkene byproducts. Monitor via HPLC-MS at elevated pH (e.g., pH 10, 60°C) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.